molecular formula C11H10N2O2S2 B2390753 Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate CAS No. 439110-67-5

Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate

Cat. No.: B2390753
CAS No.: 439110-67-5
M. Wt: 266.33
InChI Key: OFQWZTWHBUSMAR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

Core Molecular Properties

Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate (CAS 439110-67-5) is a heterocyclic thioester with a molecular formula of C₁₁H₁₀N₂O₂S₂ and a molecular weight of 266.34 g/mol . Its structure features a thiophene ring (2-thienyl group) connected via a sulfur atom to a pyrimidine ring, which is further linked to a methyl acetate group. The compound is also known as methyl 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetate.

Key Structural Features
Component Position Functional Group
Thiophene 2-thienyl Aromatic sulfur heterocycle
Pyrimidine 2-pyrimidinyl Nitrogen-containing aromatic ring
Sulfanyl Bridging atom Thioether (-S-) linkage
Methyl acetate Terminal group Esters (-COOCH₃)

The pyrimidine ring is substituted at position 4 with the thiophene group, while the sulfanyl group connects the pyrimidine’s position 2 to the acetate moiety. This arrangement creates a bifunctional molecule with potential for diverse reactivity.

Computational and Physicochemical Data

Property Value Source
Boiling point 415.8±30.0 °C (predicted)
Density 1.38±0.1 g/cm³ (predicted)
pKa 0.00±0.40 (predicted)
LogP 2.4702
TPSA 52.08 Ų

Properties

IUPAC Name

methyl 2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-15-10(14)7-17-11-12-5-4-8(13-11)9-3-2-6-16-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQWZTWHBUSMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thienylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate exhibit notable anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thienyl-pyrimidine compounds, including this compound, showed cytotoxic effects against breast and colon cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thienyl and pyrimidine derivatives are known for their ability to combat bacterial infections.

  • Case Study : In a recent investigation, this compound demonstrated significant antibacterial activity against strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antiviral Potential

The antiviral potential of thienyl compounds has been explored, particularly against RNA viruses.

  • Case Study : Research highlighted the use of thienyl derivatives in treating Hepatitis C virus infections. The compounds exhibited a mechanism of action that interferes with viral replication processes, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties/Applications
This compound C₉H₈N₂O₂S₂ (inferred) ~252.3 2-Thienyl, methyl ester 439110-67-5 Ligand for coordination polymers
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate C₁₃H₁₃N₃O₂S 283.3 Pyridin-4-yl, ethyl ester Not provided Dihedral angle: 3.8° between pyridine-pyrimidine rings; weak C–H···O hydrogen bonds
Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate C₁₉H₁₄N₂O₃S 350.4 Naphthofuran, methyl ester 866144-48-1 Increased steric bulk for enhanced π-π stacking
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ 324.4 Thietanyloxy, ethyl ester Not provided Synthesized via reaction with 2-chloromethylthiirane
Methyl 2-[(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanyl]acetate C₈H₁₀ClN₃O₂S 247.7 Amino, chloro, methyl substituents Not provided Potential antimicrobial activity

Substituent Effects on Properties

  • Thienyl vs. Pyridinyl : Replacing the 2-thienyl group in the target compound with pyridin-4-yl (as in Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate) introduces a nitrogen atom, altering electronic properties and hydrogen-bonding capacity. The pyridinyl analog exhibits a smaller dihedral angle (3.8°) between aromatic rings, promoting planar molecular packing .
  • Bulkier Substituents : The naphthofuran derivative (C₁₉H₁₄N₂O₃S) has a larger aromatic system, enhancing π-π interactions and thermal stability .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : The pyridinyl analog forms weak C–H···O hydrogen bonds in its crystal lattice , whereas the thienyl group in the target compound may favor sulfur-mediated interactions (e.g., S···S or S···π contacts).
  • Software Tools : Structural data for analogs were resolved using SHELXL and visualized via ORTEP-III , highlighting the importance of crystallographic software in elucidating molecular geometries.

Biological Activity

Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate (CAS No. 439110-67-5) is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrimidine ring and a thiophene ring, which contributes to its diverse biological properties.

  • Molecular Formula : C11H10N2O2S2
  • Molecular Weight : 266.34 g/mol
  • IUPAC Name : Methyl 2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetate
  • InChI Key : OFQWZTWHBUSMAR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. Research indicates that it can modulate the activity of certain enzymes, which could be exploited for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibiting key enzymes in the bacterial cell wall synthesis pathway, making it a potential candidate for developing new anti-tuberculosis drugs .

Anticancer Properties

In vitro studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved are still under investigation, but preliminary results suggest that it may target cellular signaling pathways associated with cell growth and survival .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-ThiopyrimidinePyrimidine-thiopheneAntimicrobialLacks ester group
Thiazole DerivativesSulfur-nitrogen ringVariesDifferent substituents affect activity
TPSA (related compound)Similar structureIC50 of 5.3 μM against M. tuberculosisShows promising activity

Case Studies

  • Antitubercular Activity : A study evaluated the efficacy of this compound against M. tuberculosis. The compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for anti-TB drug development .
  • Anticancer Screening : In a series of experiments involving various cancer cell lines, this compound was found to induce cell death through apoptosis mechanisms, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate with high purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-(2-thienyl)-2-pyrimidinethiol and methyl bromoacetate under basic conditions. Key steps include:

  • Step 1 : Deprotonation of the thiol group using NaOH or K₂CO₃ in a polar solvent (e.g., methanol or DMF) .
  • Step 2 : Reaction with methyl bromoacetate at 60–80°C for 6–12 hours .
  • Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
    • Critical Data : Yield optimization requires precise stoichiometric ratios (1:1.2 thiol:bromoester) and inert atmosphere to prevent oxidation of the thiol .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the thioether linkage (δ ~3.8 ppm for SCH₂COOCH₃) and aromatic protons from thienyl/pyrimidinyl groups .
  • X-ray Crystallography : Single-crystal analysis to resolve bond lengths (C–S ~1.81 Å) and dihedral angles between thienyl and pyrimidinyl rings .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 293.04 .
    • Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or impurities; cross-validate with IR (C=O stretch ~1740 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodological Answer :

  • Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. LogP ~2.1 (predicted via HPLC) indicates moderate lipophilicity .
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store at −20°C in inert atmosphere to prevent thioether oxidation .
    • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 at B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and identify electrophilic sites (e.g., pyrimidinyl C-5) .
  • MD Simulations : Assess solvation effects in DMSO to predict reaction pathways with amines or thiols .
    • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Hypothesis Testing : If cytotoxicity varies between cell lines (e.g., HepG2 vs. MCF-7), perform target-specific assays (e.g., kinase inhibition) to isolate mechanism .
  • Data Harmonization : Normalize IC₅₀ values using positive controls (e.g., doxorubicin) and adjust for membrane permeability differences via PAMPA assays .
    • Case Study : Discrepancies in antiproliferative activity may arise from metabolic stability; use liver microsome models to assess CYP450-mediated degradation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

  • Methodological Answer :

  • Modification Sites :
  • Thienyl Ring : Introduce electron-withdrawing groups (e.g., NO₂) to enhance membrane penetration .
  • Ester Group : Replace methyl with trifluoroethyl to improve hydrolytic stability .
  • Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with checkerboard synergy assays .
    • Data Table :
DerivativeMIC (µg/mL)LogP
Parent642.1
CF₃-Ester162.8
NO₂-Thienyl82.5

Q. What crystallographic techniques elucidate supramolecular interactions in coordination polymers derived from this compound?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks (N–H···O/S) in metal complexes (e.g., Zn²⁺ or Cu²⁺) .
  • Powder XRD : Monitor phase purity during polymer assembly under solvothermal conditions (e.g., DMF/H₂O at 120°C) .
    • Advanced Analysis : Hirshfeld surface analysis to quantify intermolecular contacts (e.g., S···H vs. C···C interactions) .

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